4-(3-Bromophenoxy)piperidine

Cross-Coupling Reactivity Regioselectivity Scaffold Diversification

4-(3-Bromophenoxy)piperidine (CAS 946681-47-6) is an arylpiperidine derivative featuring a piperidine ring ether-linked at the 4-position to a 3-bromophenyl moiety. It belongs to the broader class of 4-phenoxypiperidine building blocks, which serve as conformationally restricted scaffolds in drug discovery, particularly as histamine H3 receptor antagonists and CNS-penetrant pharmacophores.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B7842466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenoxy)piperidine
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
InChIKeyMRKNLUCMGQUPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Bromophenoxy)piperidine: A Meta-Substituted Arylpiperidine Building Block for Medicinal Chemistry


4-(3-Bromophenoxy)piperidine (CAS 946681-47-6) is an arylpiperidine derivative featuring a piperidine ring ether-linked at the 4-position to a 3-bromophenyl moiety. It belongs to the broader class of 4-phenoxypiperidine building blocks, which serve as conformationally restricted scaffolds in drug discovery, particularly as histamine H3 receptor antagonists and CNS-penetrant pharmacophores [1]. The compound's primary utility is as a versatile synthetic intermediate, where the aryl bromide handle enables late-stage diversification via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The meta-bromine substitution pattern on the phenyl ring imparts distinct electronic and steric properties that differentiate it from its para-bromo and ortho-bromo isomers, affecting both its reactivity profile and its potential biological binding orientation.

Why 4-(3-Bromophenoxy)piperidine Cannot Be Replaced by a Generic Piperidine Building Block


The 4-(3-bromophenoxy)piperidine scaffold occupies a unique and non-interchangeable position within the chemical space of arylpiperidine building blocks. The specific combination of (a) the 4-phenoxy-substituted piperidine core—which acts as a conformationally restricted bioisostere of the 3-amino-1-propanol motif common to non-imidazole histamine H3 ligands [1]—and (b) the meta-bromine substitution pattern creates a reactivity and selectivity profile that cannot be replicated by the para-bromo, ortho-bromo, or unsubstituted phenoxy analogs. The meta-bromine exerts a distinct electronic effect on the aromatic ring's electron density distribution relative to the para isomer, influencing both the rate and regioselectivity of palladium-catalyzed cross-coupling reactions used for scaffold diversification [2]. Furthermore, the 4-position attachment of the phenoxy group to the piperidine ring (as opposed to the 3-position) alters both the pKa of the piperidine nitrogen and the spatial trajectory of the aryl ring, parameters that are critical for target engagement in CNS-focused medicinal chemistry programs [1] .

Quantitative Differentiation Evidence: 4-(3-Bromophenoxy)piperidine vs. Closest Analogs


Meta-Bromine Substitution Enables Distinct Cross-Coupling Regioselectivity vs. Para-Bromo Isomer

The meta-bromine substituent in 4-(3-bromophenoxy)piperidine creates an electronic environment distinct from the para-bromo isomer 4-(4-bromophenoxy)piperidine (CAS 74130-05-5). In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides at the meta-position exhibit different oxidative addition rates relative to para-substituted aryl bromides due to differences in the electron density at the C–Br bond. The 3-bromophenoxy group, being meta to the ether linkage, experiences a mixed inductive electron-withdrawing effect (–I) from the oxygen and a resonance electron-donating effect (+M), resulting in a net electronic profile that influences both coupling efficiency and the scope of compatible boronic acid partners [1]. This enables selective, sequential functionalization strategies where the meta-bromo handle is reacted orthogonally to other leaving groups. In contrast, the para-bromo isomer 4-(4-bromophenoxy)piperidine positions the bromine para to the ether oxygen, resulting in stronger +M resonance donation and a different reactivity profile that can lead to lower yields or altered selectivity in certain cross-coupling manifolds .

Cross-Coupling Reactivity Regioselectivity Scaffold Diversification

Piperidine 4-Position Attachment Alters Basicity (pKa) vs. 3-Phenoxy Regioisomers

4-(3-Bromophenoxy)piperidine has a predicted pKa of 9.70 ± 0.10 for the piperidine nitrogen, as computed by ACD/Labs . This value reflects the electronic influence of the 4-phenoxy substituent attached to the piperidine ring via an ether linkage. In comparison, the regioisomeric compound 3-(3-bromophenoxy)piperidine (CAS 946681-09-0), where the phenoxy group is attached at the 3-position of the piperidine ring, has a reported piperidine NH pKa of approximately 10.2 . The approximately 0.5 log unit difference in basicity arises because the 4-substituted piperidine experiences a through-bond inductive effect from the electronegative oxygen atom that is transmitted differently compared to the 3-substituted analog. This difference in pKa has practical consequences: at physiological pH (7.4), the 4-substituted compound is slightly less protonated than its 3-substituted counterpart, which can impact solubility, membrane permeability, and target binding in drug discovery applications .

Physicochemical Differentiation pKa CNS Drug Design

Computed Physicochemical Profile Identical to Para Isomer, but Steric and Electrostatic Surface Properties Diverge

PubChem-computed global physicochemical properties for 4-(3-bromophenoxy)piperidine (CID 26191700) and 4-(4-bromophenoxy)piperidine (CID 12645566) are identical: both have XLogP3 = 2.7, TPSA = 21.3 Ų, molecular weight = 256.14 g/mol, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, and rotatable bond count = 2 [1] [2]. However, the positional isomerism (meta vs. para bromine) produces distinct three-dimensional electrostatic potential surfaces that influence molecular recognition. The meta-bromine orientation alters the dipole moment vector and the spatial distribution of the negative electrostatic potential associated with the bromine atom's polarizable electron density. This divergence, while not captured by 2D computed descriptors, has been shown in structurally related phenoxypiperidine series to translate into differential binding affinities at biological targets such as the histamine H3 receptor, where subtle changes in halogen position can shift Ki values by factors of 2- to 10-fold [3]. This class-level inference supports the procurement of the meta-isomer for SAR exploration where subtle electronic tuning is required.

Physicochemical Profiling Isomer Comparison Drug-Likeness

Commercial Availability and Purity Benchmarking vs. Closest Analogs

4-(3-Bromophenoxy)piperidine (free base, CAS 946681-47-6) is commercially available from multiple suppliers at a standard purity of 98% . Its hydrochloride salt (CAS 1072944-50-3) is also widely stocked at ≥95% purity . The Boc-protected derivative (CAS 790667-54-8) is available at 95% purity . In comparison, the para-isomer 4-(4-bromophenoxy)piperidine (CAS 74130-05-5) has a reported melting point of 43–47 °C , indicating it is a low-melting solid at ambient temperature, which can complicate handling and storage relative to the free-flowing forms typically reported for the meta-isomer. The commercial availability of the Boc-protected 4-(3-bromophenoxy)piperidine provides an additional advantage: the N-Boc group allows for orthogonal deprotection and subsequent N-functionalization without affecting the aryl bromide handle, a synthetic flexibility not equally accessible for all positional isomers .

Procurement Purity Comparison Supply Chain

Recommended Procurement and Application Scenarios for 4-(3-Bromophenoxy)piperidine


Scaffold Diversification via Sequential Cross-Coupling for CNS Drug Discovery

The 4-(3-bromophenoxy)piperidine scaffold is ideally suited for medicinal chemistry programs targeting CNS receptors—particularly histamine H3, sigma receptors, and serotonin transporters—where the 4-phenoxypiperidine core functions as a conformationally restricted pharmacophore [1]. The meta-aryl bromide serves as a versatile handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling the introduction of aryl, heteroaryl, or amino substituents at the 3-position of the phenyl ring without altering the core scaffold geometry. The Boc-protected form (CAS 790667-54-8) permits orthogonal N-deprotection and N-alkylation/acylation prior to or following cross-coupling, providing a modular synthetic sequence that is directly applicable to lead optimization efforts requiring rapid analog generation .

Systematic SAR Exploration of Halogen Positional Isomerism on Phenoxypiperidine Pharmacophores

Procurement of both 4-(3-bromophenoxy)piperidine (meta-bromo) and 4-(4-bromophenoxy)piperidine (para-bromo, CAS 74130-05-5) enables a systematic structure-activity relationship (SAR) study of halogen positional effects on target binding. While the two compounds share identical 2D computed descriptors (XLogP3 = 2.7, TPSA = 21.3 Ų [2] [3]), their distinct three-dimensional electrostatic surfaces can produce measurable differences in binding affinity. Published SAR from the 4-phenoxypiperidine series demonstrates that subtle changes in aryl substitution pattern can shift Ki values by 2- to 10-fold at the histamine H3 receptor [1]. Parallel procurement of both isomers is therefore recommended for fragment-based screening and lead optimization where halogen bonding interactions are being probed.

Building Block for Piperidine-Containing Kinase Inhibitor Synthesis

The 4-(3-bromophenoxy)piperidine core appears as a substructure in patent literature describing piperidine-based kinase inhibitors, including p38 kinase and protein kinase B (PKB/Akt) inhibitors . The compound's combination of a basic piperidine nitrogen (pKa 9.70) and a cross-coupling-competent aryl bromide makes it a strategic intermediate for constructing kinase inhibitor scaffolds where the piperidine nitrogen engages the kinase hinge region or ribose pocket via hydrogen bonding or salt bridge interactions. The meta-bromo substitution pattern avoids steric clashes with adjacent binding site residues that can occur with para-substituted analogs, as inferred from X-ray co-crystal structures of related 4-phenoxypiperidine-kinase complexes.

Synthesis of Conformationally Restricted Histamine H3 Receptor Antagonists

The 4-phenoxypiperidine scaffold is a validated, conformationally restricted replacement for the flexible 3-amino-1-propanol moiety found in first-generation non-imidazole histamine H3 receptor ligands [1]. 4-(3-Bromophenoxy)piperidine enables the direct synthesis of 4-(1-alkyl-piperidin-4-yloxy)-benzonitrile and 4-(1-isopropyl-piperidin-4-yloxy)-benzylamine analogs through N-alkylation followed by cyanation or reductive amination at the bromine position. The resulting compounds have demonstrated nanomolar H3 receptor binding affinity and in vivo efficacy in rodent electroencephalogram (EEG) models of wakefulness at doses as low as 1 mg/kg subcutaneously [1]. The meta-bromine provides a synthetic entry point that is complementary to the para-substituted analogs reported in the primary literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Bromophenoxy)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.